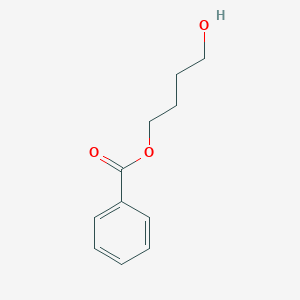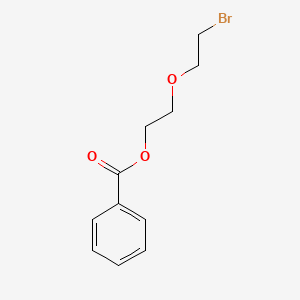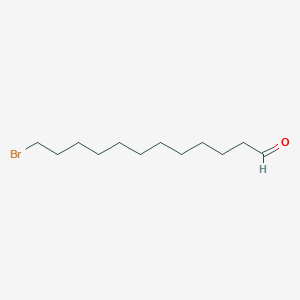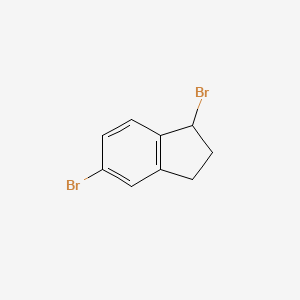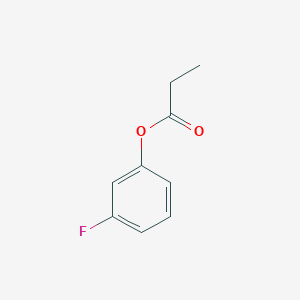
3-Fluoro-1-propionyloxybenzene
Overview
Description
3-Fluoro-1-propionyloxybenzene is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Fluoronaphthalene Building Blocks
3-Fluoro-1-propionyloxybenzene is a key component in the synthesis of fluoronaphthalene derivatives. The Diels-Alder reaction involving arynes and furans, with components like this compound, has led to the development of naphthalene derivatives with unique substituent patterns. These derivatives serve as valuable building blocks in pharmaceutical and agricultural research (Masson & Schlosser, 2005).
Role in Photoisomerization Studies
The compound has been used in studies investigating the photoisomerization of various fluorobenzenes. Specifically, its derivatives, like 1-fluoro-2-trifluoromethylbenzene, have been studied for their behavior under different excitation wavelengths, providing insights into the photolytic processes of fluorinated benzenes (Al-ani, 1973).
Synthesis of Energetic Materials
This compound-related compounds are used in the synthesis of novel energetic materials. These materials, synthesized using nucleophilic aromatic substitution, show potential in various explosive formulations (Romero et al., 2016).
Use in Electrochemical Fluorination
This compound plays a role in the electrochemical fluorination of aromatic compounds. The process involves the generation of fluorinated products from trifluoromethylbenzene derivatives, highlighting its importance in fluorination chemistry (Momota et al., 1994).
In Fluorination of 1,3-Dicarbonyl Compounds
It is used in the fluorination of 1,3-dicarbonyl compounds. This application demonstrates its utility in organic synthesis, particularly in producing fluorinated derivatives (Kitamura et al., 2011).
properties
IUPAC Name |
(3-fluorophenyl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-9(11)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWAHQHYAWJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

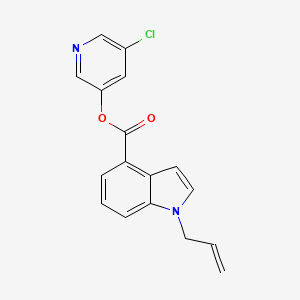
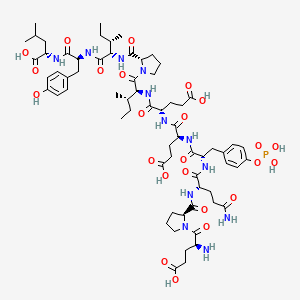


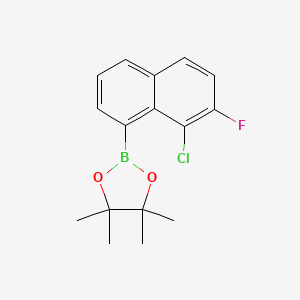
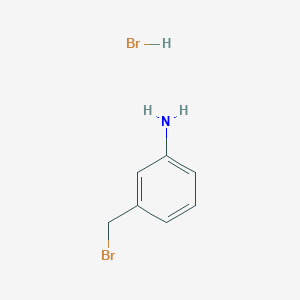

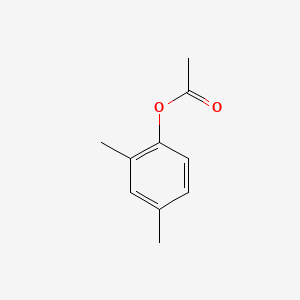

![[1,1'-Biphenyl]-2-yl methacrylate](/img/structure/B8220969.png)
